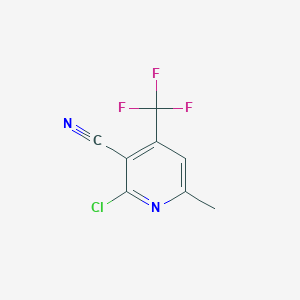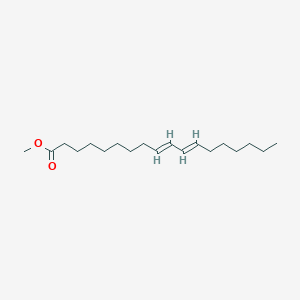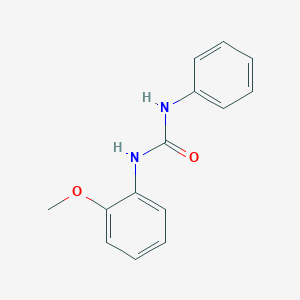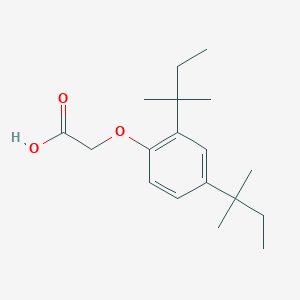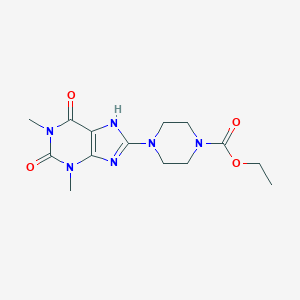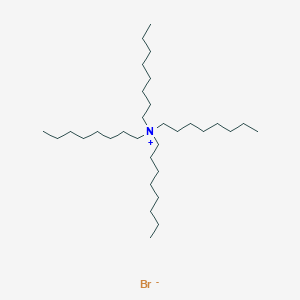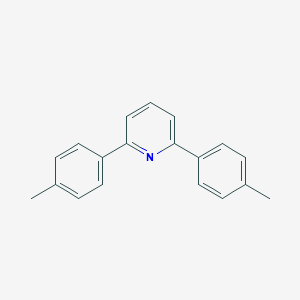
2,6-Bis(p-tolyl)pyridine
概要
説明
2,6-Bis(p-tolyl)pyridine is a chemical compound with the molecular formula C19H17N . It is used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for 2,6-Bis(p-tolyl)pyridine were not found in the search results, similar compounds have been synthesized using multi-step synthesis methods .Molecular Structure Analysis
The molecular structure of 2,6-Bis(p-tolyl)pyridine consists of 19 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The ChemSpider database provides a detailed breakdown of its molecular structure .Physical And Chemical Properties Analysis
2,6-Bis(p-tolyl)pyridine has a molecular weight of 259.345 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 402.5±14.0 °C at 760 mmHg, and a flash point of 175.2±12.8 °C . It also has a molar refractivity of 83.2±0.3 cm3 .科学的研究の応用
Organic Synthesis
2,6-Bis(p-tolyl)pyridine is used in organic synthesis . It’s a type of organoheterocyclic compound that falls under the category of pyridines and derivatives .
Ligand for Catalysts
Bipyridine and related compounds, such as 2,6-Bis(p-tolyl)pyridine, are often used as ligands in transition-metal catalysis . They are starting materials or precursors for a variety of valuable substances .
Photosensitizers
These compounds are also used as photosensitizers . Photosensitizers are substances that promote photochemical reactions upon exposure to light .
Viologens
Viologens are a family of compounds that are used in a variety of applications, including as dyes, herbicides, and in electrochromic devices . Bipyridine derivatives, including 2,6-Bis(p-tolyl)pyridine, are used in the synthesis of viologens .
Supramolecular Architectures
2,6-Bis(p-tolyl)pyridine and its derivatives are used in the construction of supramolecular architectures . These are complex structures built from simpler molecules through non-covalent interactions .
Advanced Display Technologies
2,6-Bis(p-tolyl)pyridine is used in research and development studies for the advancement of display technologies, including flat-panel displays and organic electroluminescent (OEL) displays .
Anion Sensors
A series of bisphenylureas based on a 2,6-bis(2-anilinoethynyl)pyridine scaffold have been synthesized for use as potential anion sensors . This study demonstrates that the fluorescent properties of these receptors can be tuned through the systematic variation of the pendant functional groups .
Suzuki Coupling Reaction
Of the transition-metal cross-coupling reactions, Suzuki coupling is a particularly attractive route for constructing C(sp2)–C(sp2) bonds and has been widely used for the synthesis of bipyridine structures .
Safety and Hazards
将来の方向性
作用機序
Target of Action
2,6-Bis(p-tolyl)pyridine is a complex organic compound with the molecular formula C19H17N It’s known to be used as a pharmaceutical intermediate , suggesting it may interact with various biological targets.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
特性
IUPAC Name |
2,6-bis(4-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-14-6-10-16(11-7-14)18-4-3-5-19(20-18)17-12-8-15(2)9-13-17/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRYHCTZTSRBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162684 | |
| Record name | 2,6-Bis(p-tolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(p-tolyl)pyridine | |
CAS RN |
14435-88-2 | |
| Record name | 2,6-Bis(4-methylphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14435-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(p-tolyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014435882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(p-tolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-bis(p-tolyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Bis(p-tolyl)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL77X5FD9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



